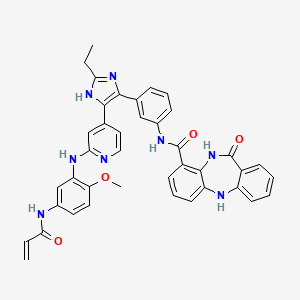
EGFR kinase inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EGFR kinase inhibitor 4 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation. Mutations in EGFR are often associated with various cancers, making it a critical target for cancer therapy .
Preparation Methods
The synthesis of EGFR kinase inhibitor 4 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitor’s binding affinity and selectivity for EGFR . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
EGFR kinase inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the inhibitor’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, improving the inhibitor’s binding affinity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
EGFR kinase inhibitor 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Researchers use it to investigate the role of EGFR signaling in cellular processes.
Industry: The compound is used in the development of new EGFR-targeted therapies and diagnostic tools.
Mechanism of Action
EGFR kinase inhibitor 4 exerts its effects by binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins. As a result, the compound effectively blocks the signaling pathways that promote cell proliferation and survival . The molecular targets involved include the EGFR itself and various downstream effectors in the signaling cascade .
Comparison with Similar Compounds
EGFR kinase inhibitor 4 is unique compared to other EGFR inhibitors due to its high selectivity and potency. Similar compounds include:
Gefitinib: A first-generation EGFR inhibitor with reversible binding.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Osimertinib: A third-generation inhibitor that targets specific resistance mutations in EGFR. This compound stands out due to its ability to overcome resistance mechanisms that limit the efficacy of earlier-generation inhibitors.
Properties
Molecular Formula |
C40H34N8O4 |
|---|---|
Molecular Weight |
690.7 g/mol |
IUPAC Name |
N-[3-[2-ethyl-5-[2-[2-methoxy-5-(prop-2-enoylamino)anilino]pyridin-4-yl]-1H-imidazol-4-yl]phenyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C40H34N8O4/c1-4-33-46-36(37(47-33)24-18-19-41-34(21-24)45-31-22-26(42-35(49)5-2)16-17-32(31)52-3)23-10-8-11-25(20-23)43-40(51)28-13-9-15-30-38(28)48-39(50)27-12-6-7-14-29(27)44-30/h5-22,44H,2,4H2,1,3H3,(H,41,45)(H,42,49)(H,43,51)(H,46,47)(H,48,50) |
InChI Key |
XAESQENNLIBUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)C2=CC(=NC=C2)NC3=C(C=CC(=C3)NC(=O)C=C)OC)C4=CC(=CC=C4)NC(=O)C5=C6C(=CC=C5)NC7=CC=CC=C7C(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


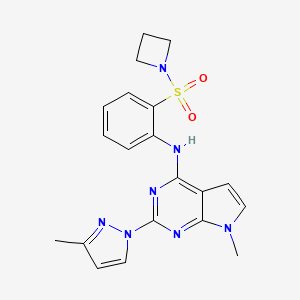
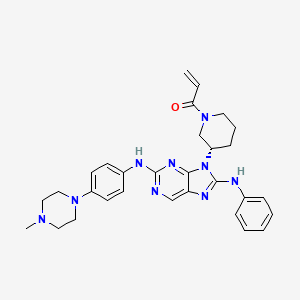
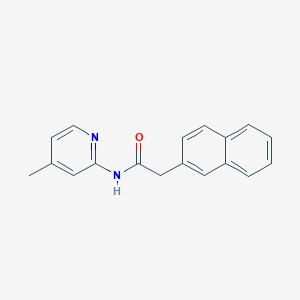

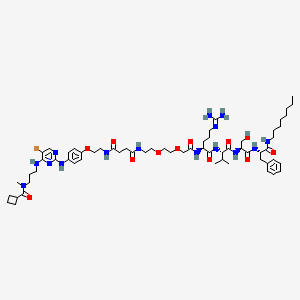



methyl phosphate](/img/structure/B12378501.png)
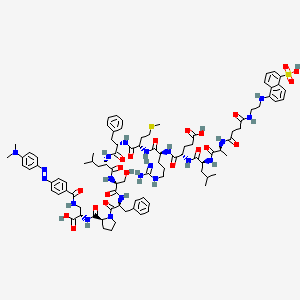
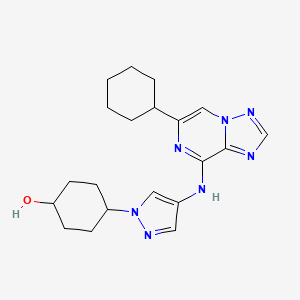
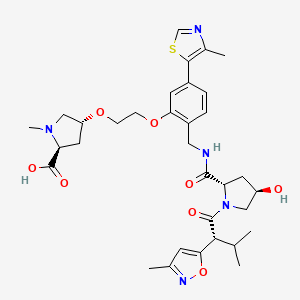
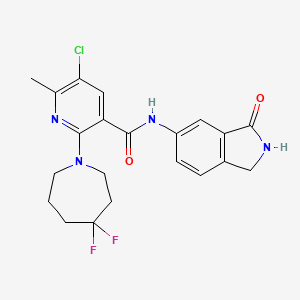
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
